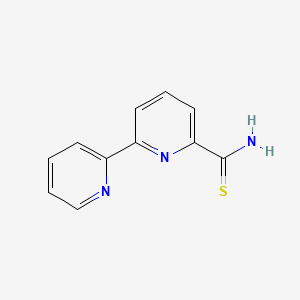

2,2'-Bipyridyl-6-carbothioamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-pyridin-2-ylpyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11(15)10-6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7H,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSRBEDGZFDJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229306 | |

| Record name | 2,2'-Bipyridyl-6-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78797-02-1 | |

| Record name | 2,2'-Bipyridyl-6-carbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078797021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC308938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyridyl-6-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-BIPYRIDYL-6-CARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ16M0GM8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 2,2 Bipyridyl 6 Carbothioamide

Established Synthetic Pathways for 2,2'-Bipyridyl-6-carbothioamide

The synthesis of this compound is not a trivial process and typically involves multi-step sequences starting from more common 2,2'-bipyridine (B1663995) (bpy) precursors. The key is the introduction and subsequent transformation of a functional group at the 6-position of the bipyridine ring.

Strategies Utilizing 2,2'-Bipyridine Precursors

A common and logical route to this compound involves the use of a precursor such as 2,2'-bipyridine-6-carbonitrile or 2,2'-bipyridine-6-carboxamide. The synthesis generally follows these conceptual steps:

Functionalization of the Precursor : The synthesis often begins with a commercially available or synthesized 2,2'-bipyridine derivative. A key intermediate is [2,2'-Bipyridine]-6-carboxylic acid. This can be converted to the corresponding carboxamide.

Amidation : The carboxylic acid can be converted into 2,2'-bipyridine-6-carboxamide. This is a standard transformation in organic chemistry, often achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) (NH₃). jocpr.com

Thionation : The crucial step is the conversion of the carbonyl group of the carboxamide into a thiocarbonyl group. This transformation is most effectively carried out using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used, mild, and versatile reagent for this purpose, converting amides to thioamides in good yields. beilstein-journals.orgorganic-chemistry.orgnih.gov The reaction involves heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or dioxane. beilstein-journals.org

An alternative pathway could involve the use of 2,2'-bipyridine-6-carbonitrile. The nitrile group can be converted to a primary thioamide by reaction with a source of hydrogen sulfide (B99878) (H₂S), such as sodium hydrosulfide (B80085) (NaSH) or by using ammonium (B1175870) polysulfide.

Optimized Reaction Conditions and Yield Enhancements

Key parameters for optimization include the stoichiometry of Lawesson's reagent, reaction temperature, and time. Typically, 0.5 to 0.6 equivalents of Lawesson's reagent (which exists as a dimer) per amide group are sufficient. The reaction is often performed at reflux in a high-boiling solvent like toluene to ensure completion. beilstein-journals.org A significant challenge in reactions involving Lawesson's reagent is the removal of phosphorus-containing byproducts, which often requires careful chromatography. beilstein-journals.orgresearchgate.net Recent process development has focused on creating workup procedures that avoid chromatography by using reagents like ethylene (B1197577) glycol to decompose the byproducts into more easily separable, polar compounds, thus simplifying purification on a larger scale. beilstein-journals.org

| Parameter | Condition | Rationale/Effect on Yield | Reference |

|---|---|---|---|

| Thionating Agent | Lawesson's Reagent | Mild, versatile, and generally provides good yields for converting amides to thioamides. | organic-chemistry.org |

| Solvent | Toluene or Dioxane | High boiling point allows for necessary reaction temperatures (reflux). | beilstein-journals.org |

| Temperature | Reflux (approx. 110 °C for Toluene) | Drives the reaction to completion. Reaction rates are faster than at room temperature. | organic-chemistry.org |

| Workup | Ethylene Glycol Treatment | Decomposes phosphorus byproducts, enabling a chromatography-free purification process and improving scalability. | beilstein-journals.org |

Functionalization and Derivatization Approaches for the this compound Scaffold

The modular nature of the this compound scaffold allows for extensive chemical modification at two key locations: the bipyridine framework and the carbothioamide moiety. These modifications are crucial for tuning the electronic, steric, and chelating properties of the molecule for various applications. nih.gov

Substituent Introduction on the Bipyridyl Framework

Introducing substituents onto the aromatic rings of the bipyridine unit can significantly alter its properties. A wide array of methods developed for the general functionalization of 2,2'-bipyridines can be applied.

Halogenation : Direct halogenation of the bipyridine ring can be achieved, though it can sometimes lead to mixtures of products. orgsyn.org A more controlled approach involves the synthesis of halomethyl-bipyridines from dimethyl-bipyridine precursors. For instance, quenching carbanions generated from methyl groups with a halogen source is an efficient method. orgsyn.org

Alkylation/Arylation : Methyl or other alkyl groups can be introduced using cross-coupling reactions on a halogenated bipyridine precursor. acs.org Furthermore, direct C-H arylation methods are emerging that can attach aryl groups to specific positions on the bipyridine ring. acs.org

Modification of Existing Substituents : If the synthesis starts with a substituted bipyridine, those groups can be further modified. For example, methyl groups can be halogenated using N-bromosuccinimide (NBS) or other radical initiators to produce halomethyl derivatives, which are versatile handles for further functionalization. acs.org

| Modification Type | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Halomethylation | LDA, TMSCl, then NCS or NBS | Introduces reactive chloromethyl or bromomethyl groups for further derivatization. | orgsyn.org |

| Methylation | Negishi Coupling (e.g., MeZnCl, Pd(PPh₃)₄) on a halobipyridine | Tunes electronic properties and provides a site for further reactions. | acs.org |

| Arylation | Visible-light, Cobalt-mediated C-H arylation | Directly attaches aryl groups, significantly modifying steric and electronic profiles. | acs.org |

Chemical Transformations of the Carbothioamide Moiety

The carbothioamide group (-CSNH₂) is a versatile functional handle for a variety of chemical transformations.

Cyclization Reactions : The thioamide group can react with α-halocarbonyl compounds (e.g., α-bromo ketones) to form five-membered thiazole (B1198619) rings. This is a common strategy for building more complex heterocyclic systems from thioamide precursors.

Complexation : The sulfur and nitrogen atoms of the carbothioamide can participate in metal coordination, often in concert with the bipyridine nitrogens, creating tridentate or even more complex ligand systems.

Conversion to Other Functional Groups : The thioamide can be hydrolyzed back to a carboxamide under acidic conditions, or it can be converted to a nitrile via dehydration. It can also be transformed into an amidine by reaction with amines. These transformations allow for access to a broad family of related compounds starting from the this compound core. The synthesis of pyrazoline derivatives from carbothioamide precursors has been demonstrated, highlighting its utility as a building block for other bioactive heterocycles. nih.govacs.org

Emerging Synthetic Methodologies (e.g., C-H functionalization, transition-metal-catalyzed couplings)

Modern synthetic chemistry offers powerful tools that are increasingly applied to the synthesis of complex heterocyclic molecules like substituted bipyridines, moving beyond classical condensation and substitution reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions : These reactions are the cornerstone of modern C-C bond formation.

Suzuki-Miyaura Coupling : This involves the reaction of a pyridyl boronic acid or ester with a halopyridine, catalyzed by a palladium complex. mdpi.com While highly effective for many systems, the synthesis of unsymmetrical 2,2'-bipyridines can be challenging due to the instability of 2-pyridylboronic acids. mdpi.com However, new stable boronic ester reagents have been developed to overcome this limitation. mdpi.comnih.gov

Negishi Coupling : This reaction couples an organozinc compound with an organic halide and is a powerful method for bipyridine synthesis. wikipedia.org It shows excellent functional group tolerance and often proceeds under mild conditions with high yields. organic-chemistry.orgorgsyn.org Both 2-bromo- and the less reactive 2-chloropyridines can be used as coupling partners. organic-chemistry.org

Stille Coupling : This method uses organotin reagents to couple with organic halides. It has been successfully used to prepare various 2,2'-bipyridines, although the toxicity of tin reagents is a significant drawback. nih.gov

Direct C-H Functionalization : This approach represents a highly atom-economical strategy, as it avoids the need for pre-functionalizing the starting materials with halides or organometallic groups. Recent advances have enabled the direct coupling of C-H bonds in one pyridine (B92270) ring with a partner molecule. For instance, visible-light-driven, cobalt-mediated C-H arylation provides a method for the highly selective introduction of aryl groups at the C6 position of the bipyridine core under mild conditions. acs.org Other methods involve palladium-catalyzed decarboxylative coupling, which combines C-H activation with the decarboxylation of a carboxylic acid partner. mdpi.com These emerging methods offer more efficient and environmentally benign routes to functionalized bipyridine scaffolds. beilstein-journals.org

Coordination Chemistry of 2,2 Bipyridyl 6 Carbothioamide As a Ligand

Ligand Design Principles: The NNS Tridentate Coordination Mode

The coordinating power of 2,2'-Bipyridyl-6-carbothioamide is rooted in its inherent molecular architecture, which facilitates a tridentate binding mode through two nitrogen atoms and one sulfur atom (NNS). This arrangement is comprised of the two nitrogen atoms of the bipyridyl moiety and the sulfur atom of the carbothioamide group. The bipyridine unit provides a rigid backbone, predisposing the ligand for chelation to a metal center.

The coordination typically involves the nitrogen atom of the pyridine (B92270) ring further from the carbothioamide group, the nitrogen of the pyridine ring closer to the carbothioamide, and the sulfur atom of the thioamide group. This NNS donor set allows the ligand to form two stable five-membered chelate rings with a metal ion. The presence of both hard (nitrogen) and soft (sulfur) donor atoms in the same molecule imparts a degree of selectivity towards different metal ions, based on the Hard and Soft Acids and Bases (HSAB) principle.

Studies on related pyridine-based thiosemicarbazones have established that the coordination of the metal ion occurs through the azomethine nitrogen, the pyridyl nitrogen, and the thione sulfur. nih.govacs.org This is confirmed by shifts in the characteristic vibrational frequencies in the infrared spectra of the metal complexes compared to the free ligand. Specifically, a lowering of the C=N stretching frequency and a shift in the C=S stretching frequency are indicative of coordination through the azomethine nitrogen and the sulfur atom, respectively. nih.govacs.orgmdpi.com The deprotonation of the thioamide group upon complexation further stabilizes the resulting metal complex. mdpi.com

Complexation with Transition Metal Ions

The versatile NNS tridentate nature of this compound allows it to form stable complexes with a variety of transition metal ions. The following sections explore the specific coordination chemistry with selected d-block elements.

Iron(II) Complexes of this compound

The interaction of this compound (referred to as 'bta' in some literature) with iron(II) salts leads to the formation of well-defined complexes. The reaction with iron(II) chloride can yield different products depending on the stoichiometry and reaction conditions, including [Fe(bta)₂]Cl₂·H₂O and [Fe(bta)₂][FeCl₄]. Spectroscopic evidence, particularly from Mössbauer and electronic spectroscopy, indicates that these complexes contain the dicationic unit [Fe(bta)₂]²⁺.

In these complexes, two molecules of the ligand coordinate to a central iron(II) ion, with each ligand acting in a tridentate NNS manner. This results in an octahedral coordination environment around the iron center. The spin state of the iron(II) ion in these complexes is a subject of interest. Mössbauer spectroscopy is a powerful tool for elucidating the electronic structure of iron complexes. For instance, studies on related iron(II) complexes with bidentate PN ligands have shown how the ligand field influences the spin state, leading to high-spin or low-spin configurations, and in some cases, spin crossover behavior. rsc.orgresearchgate.net For the [Fe(bta)₂]²⁺ cation, Mössbauer data can reveal whether the complex is high-spin (S=2) or low-spin (S=0).

| Complex Fragment | Isomer Shift (δ) / mm·s⁻¹ | Quadrupole Splitting (ΔEQ) / mm·s⁻¹ | Spin State | Reference |

| [Fe(bme-dach)(NO)] | 0.23 | 1.37 | S = 1/2 | nih.gov |

| Fe'(CO)Cp⁺ in 2-A and 3-A | 0.33 | ~1.78 | Low-spin Fe(II) | nih.gov |

| High-spin Fe(II) | ~4.9 μB (magnetic moment) | S = 2 | rsc.org |

Note: The data in this table is for related iron complexes and serves to illustrate the type of information obtained from Mössbauer spectroscopy. Specific values for [Fe(bta)₂]²⁺ would require dedicated experimental measurement.

Nickel(II) Complexes of this compound

Detailed studies on the coordination of this compound with nickel(II) ions are not extensively reported in the literature. However, based on the known coordination chemistry of nickel(II) with other bipyridine-based ligands, some predictions can be made. Nickel(II) commonly forms octahedral, square planar, or tetrahedral complexes.

For instance, the hydrothermal synthesis of a nickel(II) complex with pyridine-2,6-dicarboxylic acid resulted in a distorted octahedral geometry with the ligand acting in a tridentate fashion. nih.gov Similarly, a one-dimensional nickel(II) coordination polymer with 4,4'-bipyridine (B149096) featured an octahedral nickel(II) ion coordinated by four water molecules and two nitrogen atoms from the bridging bipyridine ligands. nih.gov Given the NNS tridentate nature of this compound, it is plausible that it would form a [Ni(bta)₂]²⁺ complex with an octahedral geometry, analogous to the iron(II) complexes. The characterization of such a complex would require synthesis and detailed spectroscopic and structural analysis.

Copper(II) Complexes of this compound

The complexation of this compound (BPYTA) with copper(II) has been reported, with the formation of a stable 1:1 complex, [Cu(BPYTA)]²⁺. nih.gov The coordination chemistry of copper(II) is diverse, with common geometries including square planar, square pyramidal, and distorted octahedral. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful technique for studying copper(II) complexes, as it provides detailed information about the coordination environment of the Cu(II) ion. mdpi.comnih.govsci-hub.se The g-tensor values obtained from EPR spectra can help to determine the ground electronic state and the geometry of the complex. For a square pyramidal or elongated octahedral geometry, a dx²-y² ground state is expected, while a trigonal bipyramidal geometry would lead to a dz² ground state. sci-hub.se

For the [Cu(BPYTA)]²⁺ complex, EPR studies have been conducted in the context of its biological activity. nih.gov These studies confirmed the formation of the Cu(II) complex. Detailed analysis of the EPR parameters, such as the g-values and hyperfine coupling constants, would provide a deeper understanding of the electronic structure and the nature of the copper-ligand bonds.

| Copper(II) Complex Geometry | Typical g-value Relationship | Ground State |

| Elongated Octahedral/Square Pyramidal | g∥ > g⊥ > 2.0023 | dx²-y² |

| Compressed Octahedral/Trigonal Bipyramidal | g⊥ > g∥ ≈ 2.0023 | dz² |

Rhenium(I) Complexes and Analogous Organometallic Systems

The coordination chemistry of this compound with rhenium(I) has not been explicitly detailed in published literature. However, the extensive research on rhenium(I) tricarbonyl complexes with related diimine and thiosemicarbazone ligands provides a strong basis for predicting the behavior of this system. Rhenium(I) tricarbonyl complexes of the type [Re(CO)₃(N^N)L]⁺ or [Re(CO)₃(N^N^S)] (where N^N is a diimine and N^N^S is a tridentate ligand) are of great interest due to their rich photophysical properties, including strong luminescence. mdpi.comosti.govscispace.comnih.gov

It is expected that this compound would react with a precursor such as [Re(CO)₅Cl] to form a facial (fac) organometallic complex, fac-[Re(CO)₃(bta)] . In this complex, the ligand would coordinate in a tridentate NNS fashion, occupying one facial side of the octahedral coordination sphere, with the other three sites occupied by carbonyl ligands. nih.gov The synthesis of related rhenium carbonyl complexes with pyrazole-based ligands has been reported, demonstrating the feasibility of such coordination. nih.gov The resulting complex would likely exhibit metal-to-ligand charge transfer (MLCT) transitions, potentially leading to interesting luminescent properties.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within 2,2'-Bipyridyl-6-carbothioamide and determining how it binds to metal ions. The infrared (IR) and Raman spectra of the free ligand exhibit characteristic bands for the bipyridine rings and the carbothioamide (-CSNH₂) group.

Key vibrational modes include:

Bipyridine Ring Vibrations : The spectra show characteristic ring stretching vibrations (ν(C=C) and ν(C=N)) typically found in the 1400-1600 cm⁻¹ region.

Thioamide Group Vibrations : The thioamide group gives rise to several characteristic bands, most notably the ν(C=S) stretching vibration.

Upon coordination to a metal center, typically through the two nitrogen atoms of the bipyridine moiety and often involving the sulfur or nitrogen atom of the thioamide group, significant shifts in these vibrational frequencies are observed. The coordination to the bipyridine nitrogens leads to an increase in the frequency of the ring breathing mode. For instance, in a lead(II) complex with 2,2'-bipyridine (B1663995), the ring breathing mode shifts from 994 cm⁻¹ to 1010 cm⁻¹ upon complexation. Changes in the thioamide bands indicate the involvement of this group in metal binding, confirming its role as a multidentate ligand.

| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Metal Coordination |

| Pyridine (B92270) Ring Stretching | 1580 - 1610 | Shift to higher frequency |

| Pyridine Ring Breathing | ~990 | Shift to higher frequency |

| C=S Stretching (Thioamide) | 800 - 850 | Shift to lower frequency (if S-coordinated) |

| N-H Bending (Thioamide) | ~1600 | Shift can occur if involved in H-bonding or coordination |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure of this compound and its complexes.

The UV-Vis absorption spectrum of the free this compound ligand is dominated by intense absorption bands in the ultraviolet region. These transitions are primarily assigned to π→π* transitions within the bipyridine and carbothioamide aromatic systems. nist.gov The spectrum of the parent 2,2'-bipyridine shows strong absorptions below 300 nm. nist.gov The presence of the carbothioamide substituent can cause shifts in these bands and may introduce additional n→π* transitions associated with the non-bonding electrons on the sulfur and nitrogen atoms of the thioamide group.

Upon forming complexes with transition metals, new absorption bands often appear in the visible region of the spectrum. wikipedia.org These bands are generally of lower intensity than the ligand-centered transitions and are attributed to charge transfer (CT) phenomena. For complexes with metals in lower oxidation states (e.g., Ru(II), Fe(II)), intense metal-to-ligand charge transfer (MLCT) bands are common. wikipedia.org These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital. The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the solvent environment. mdpi.com In some cases, ligand-to-metal charge transfer (LMCT) bands can also be observed, particularly for metals in higher oxidation states.

| Transition Type | Typical Spectral Region | Description |

| π → π | UV (< 350 nm) | High-intensity transitions within the aromatic ligand framework. |

| n → π | UV-Vis (~350-450 nm) | Lower intensity transitions involving non-bonding electrons. |

| MLCT | Vis (400-700 nm) | Electron transfer from a metal d-orbital to a ligand π*-orbital. |

| LMCT | UV-Vis | Electron transfer from a ligand orbital to a metal d-orbital. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Solution-State Dynamics

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound and its diamagnetic metal complexes in solution.

In the ¹H NMR spectrum of the free ligand, the protons on the bipyridine rings appear as distinct doublets and triplets in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts and coupling patterns can be used to assign each proton. The NH₂ protons of the carbothioamide group would likely appear as a broad singlet.

Upon coordination to a diamagnetic metal ion, such as Zn(II) or Pd(II), the signals for the bipyridine protons experience a downfield shift due to the deshielding effect of the metal center. rsc.org The magnitude of this shift can provide information about the geometry of the complex. Two-dimensional NMR techniques, such as COSY and HETCOR, can be employed for unambiguous assignment of all proton and carbon signals, even in complex isomeric structures. westmont.edu

| Proton | Hypothetical ¹H Chemical Shift (ppm) - Free Ligand | Expected Shift upon Coordination to a Diamagnetic Metal |

| H3, H3' | ~7.4 - 7.6 | Downfield |

| H4, H4' | ~7.9 - 8.1 | Downfield |

| H5, H5' | ~7.3 - 7.5 | Downfield |

| H6' | ~8.7 | Downfield |

| -CSNH₂ | Variable (broad) | May broaden or shift |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying chemical species that have unpaired electrons. It is therefore highly valuable for characterizing paramagnetic metal complexes of this compound, such as those containing Cu(II), high-spin Fe(III), or Mn(II).

EPR studies of a copper(II) complex of this compound (BPYTA-Cu) have been reported. nih.gov The EPR spectrum provides information about the electronic and geometric structure of the Cu(II) center and the nature of its coordination sphere. mdpi.com For instance, the g-tensor values and any observed hyperfine coupling to the copper nucleus (I = 3/2) and ligand atoms (like ¹⁴N) can help elucidate the coordination geometry (e.g., square planar, tetrahedral) and the type of atoms coordinated to the metal. Such studies have shown that the BPYTA-Cu complex can interact with biological targets, such as the tyrosyl radical of ribonucleotide reductase. nih.gov

Mössbauer Spectroscopy for Iron-Containing Complexes

Mössbauer spectroscopy is a highly sensitive technique used to probe the local environment of specific atomic nuclei, with ⁵⁷Fe being the most common isotope studied. This method is exceptionally useful for characterizing iron-containing complexes of this compound. nih.gov

The key parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ) : This parameter is sensitive to the electron density at the iron nucleus and provides clear information about the oxidation state (e.g., Fe(II) vs. Fe(III)) and the spin state (high-spin vs. low-spin) of the iron center. rsc.orgrsc.org

Quadrupole Splitting (ΔE_Q) : This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment. A non-zero quadrupole splitting indicates a distorted coordination geometry (i.e., lower than cubic symmetry). rsc.orgresearchgate.net

By analyzing these parameters, one can distinguish between different potential structures and electronic states of an iron complex with this compound.

| Iron Species | Spin State | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (ΔE_Q) (mm/s) |

| Fe(II) | High-Spin (S=2) | 0.9 - 1.3 | 1.5 - 3.0 |

| Fe(II) | Low-Spin (S=0) | 0.2 - 0.5 | 0 - 1.0 |

| Fe(III) | High-Spin (S=5/2) | 0.3 - 0.6 | 0 - 0.8 |

| Fe(III) | Low-Spin (S=1/2) | 0.1 - 0.3 | 0.7 - 2.0 |

Mass Spectrometry Techniques (ESI-MS, FAB-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, soft ionization techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are particularly valuable. These methods are designed to ionize molecules with minimal fragmentation, which is crucial for identifying the molecular ion peak.

While specific ESI-MS and FAB-MS data for standalone this compound is not extensively detailed in publicly available literature, the principles of these techniques allow for predictable outcomes. In ESI-MS, the compound would be expected to show a prominent protonated molecule [M+H]⁺ due to the presence of basic nitrogen atoms in the bipyridine rings and the thioamide group. The analysis of piperidine (B6355638) alkaloids using ESI-MS/MS has demonstrated that the fragmentation patterns, such as the loss of water or other small molecules, are invaluable for structural elucidation. scielo.br For instance, the fragmentation of similar heterocyclic compounds often involves characteristic losses that can be traced back to the parent molecule's structure. scielo.br

The fragmentation pattern in mass spectrometry provides a molecular fingerprint. For this compound, collision-induced dissociation (CID) in an MS/MS experiment would likely lead to the cleavage of the C-C bond between the two pyridine rings or the fragmentation of the carbothioamide group. The resulting fragment ions would provide conclusive evidence for the compound's structure. For example, the mass spectrum of the parent 2,2'-bipyridine shows a molecular ion peak at m/z 156, and its fragmentation provides insight into the stability of the bipyridyl core. nih.gov

| Technique | Expected Ion | Significance |

| ESI-MS | [M+H]⁺ | Confirms molecular weight |

| FAB-MS | [M]⁺ or [M+H]⁺ | Provides molecular ion information |

| MS/MS (CID) | Fragment ions | Elucidates molecular structure |

Advanced Spectroscopic Methods for Investigating Electronic States and Photophysical Properties

The electronic states and photophysical properties of this compound are of significant interest, particularly in the context of its metal complexes which often exhibit interesting photochemical behaviors. Advanced spectroscopic methods are employed to probe these characteristics.

Electron Paramagnetic Resonance (EPR) spectroscopy has been utilized to study the metal complexes of this compound (referred to as BPYTA in some literature). For instance, EPR studies on the copper(II) complex of BPYTA have provided insights into the metal's coordination environment and its interaction with biological targets. nih.gov

The photophysical properties, such as absorption and emission of light, are typically investigated using UV-Visible and fluorescence spectroscopy. For bipyridine-containing compounds, these properties are heavily influenced by the nature of substituents. The introduction of a thioamide group at the 6-position of the 2,2'-bipyridine core is expected to modulate the electronic transitions. Studies on related pyrene-2,2'-bipyridine dyads have shown that intramolecular charge transfer (ICT) can occur from one part of the molecule to another upon photoexcitation. nih.gov In polar solvents, this can lead to the observation of fluorescence from a charge-transfer state, while in non-polar solvents, emission from a locally excited state may dominate. nih.gov

The electronic transitions in such molecules are often described as π-π* transitions within the aromatic bipyridine system and n-π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. The presence of the thioamide group can introduce new charge-transfer states, such as ligand-to-ligand charge transfer (LLCT) or, in the case of metal complexes, metal-to-ligand charge transfer (MLCT) states. nih.govresearchgate.net These states play a crucial role in the photochemistry and photophysics of the molecule and its derivatives. nih.gov

| Spectroscopic Method | Property Investigated | Key Findings for Related Systems |

| UV-Visible Spectroscopy | Electronic absorption | Identification of π-π* and n-π* transitions. researchgate.net |

| Fluorescence Spectroscopy | Emission properties, excited states | Probing of intramolecular charge transfer (ICT) states. nih.gov |

| Electron Paramagnetic Resonance (EPR) | Unpaired electron systems | Characterization of metal complexes and their interactions. nih.gov |

Computational and Theoretical Investigations of 2,2 Bipyridyl 6 Carbothioamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2,2'-Bipyridyl-6-carbothioamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related characteristics.

The electronic structure dictates the chemical behavior of Bpy-C(S)NH₂. DFT calculations reveal the distribution of electron density and the energies and shapes of molecular orbitals. Key to understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. For bipyridine-based systems, the HOMO and LUMO are typically π-orbitals distributed across the aromatic rings. researchgate.net The introduction of the carbothioamide group at the 6-position significantly influences this distribution. The sulfur and nitrogen atoms of the thioamide group introduce lone pairs and modify the π-system, affecting the energies of the frontier orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Theoretical calculations allow for a precise determination of this gap, providing a quantitative measure of the molecule's potential reactivity. nih.gov

Table 1: Calculated Frontier Orbital Properties for a Representative Bipyridine Derivative

This table is illustrative, based on typical values for substituted bipyridines as specific data for this compound was not available in the search results.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.4 | Energy difference between HOMO and LUMO; indicates chemical reactivity. researchgate.netnih.gov |

The flexibility of this compound arises from rotation around the C2-C2' bond connecting the two pyridine (B92270) rings and the C6-C(S) bond linking the thioamide group. In the solid state, 2,2'-bipyridine (B1663995) typically adopts a planar trans-conformation. mdpi.com However, for chelation to a metal ion, it must rotate into a cis-conformation. Computational methods can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

Furthermore, the carbothioamide group introduces the possibility of thioamide-thioimidol tautomerism. This equilibrium between the thione form (C=S) and the thiol-imine form (C-SH) can be significantly influenced by the solvent and electronic environment. mdpi.comnih.gov DFT calculations are highly effective in predicting the relative stabilities of these tautomers. mdpi.com By calculating the Gibbs free energy of each form, researchers can determine the predominant tautomer under specific conditions. For related heterocyclic systems, computational studies have shown that intramolecular hydrogen bonding can play a decisive role in stabilizing one tautomer over another. mdpi.comnih.gov

Table 2: Theoretical Tautomeric Equilibrium Analysis

This table illustrates the type of data generated from DFT calculations for tautomeric equilibria, based on findings for similar compounds.

| Tautomer | Relative Energy (kcal/mol) | Predominance | Stabilizing Factors |

|---|---|---|---|

| Thioamide (Thione) | 0.0 (Reference) | Often favored | Resonance stability, solvent polarity. ic.ac.uk |

| Thioimidol (Thiol) | +5.2 | Generally less favored | Can be stabilized by specific intramolecular H-bonds or in non-polar solvents. mdpi.com |

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can simulate electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions. nih.gov These predicted spectra can be compared with experimental results to assign specific absorption bands to electronic transitions, such as π→π* or n→π* transitions involving the bipyridine rings and the thioamide group. nih.gov

Similarly, calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. By modeling the vibrational modes of the molecule, each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for unambiguous assignment of experimental bands, such as the C=S stretching and N-H bending vibrations of the carbothioamide moiety.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics excels at describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. dhu.edu.cnarxiv.org MD simulations model the molecule and its surrounding solvent molecules as a system of interacting particles, governed by the laws of classical mechanics. nih.govbohrium.com

For this compound, MD simulations can provide insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange around the solute, forming hydrogen bonds with the thioamide and pyridine nitrogen atoms.

Conformational Dynamics: The flexibility of the molecule in solution, including the rate of trans-cis isomerization, which is crucial for its function as a chelating agent.

Transport Properties: Diffusion coefficients and rotational correlation times, which are relevant to its reactivity and interaction with other species in solution.

These simulations track the trajectory of every atom over time, providing a dynamic picture of the molecule's behavior that is not accessible through static quantum calculations. mdpi.com

Ligand-Metal Interaction Modeling and Energetics of Complex Formation

A defining feature of this compound is its ability to act as a tridentate ligand, coordinating to metal ions through the two pyridine nitrogen atoms and the sulfur atom of the thioamide group. nih.govnih.gov Computational modeling is essential for understanding the nature of these metal-ligand bonds.

DFT calculations can be used to optimize the geometry of the resulting metal complexes (e.g., with Fe(II) or Cu(II)) and to calculate the binding energies. nih.govnih.gov This provides a quantitative measure of the stability of the complex. Analysis of the electronic structure of the complex can reveal the extent of charge transfer between the ligand and the metal and describe the nature of the bonding orbitals. researchgate.net Such studies have shown that in many bipyridine complexes, the ligand can be redox-active, accepting or donating electrons during chemical processes. nih.govresearchgate.net

Reactivity and Selectivity Prediction through Computational Approaches

Computational methods can predict the reactivity of this compound. Maps of the Molecular Electrostatic Potential (MEP) calculated using DFT can visualize the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically around the nitrogen and sulfur atoms) indicate likely sites for electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.

Mechanistic Studies of Biological Interactions Molecular Level

Enzyme Inhibition Mechanisms: Ribonucleotide Reductase as a Model System

2,2'-Bipyridyl-6-carbothioamide has been identified as a potent inhibitor of ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair. The inhibition is not caused by the compound alone but requires the formation of metal complexes. The mechanism of action is centered on the R2 subunit of the enzyme, which houses a critical tyrosyl free radical necessary for the catalytic cycle.

Molecular Basis of Radical Destruction

The primary mechanism by which BPYTA inhibits ribonucleotide reductase is through the destruction of the essential tyrosyl free radical located in the R2 subunit. This action is dependent on the formation of a metal complex. Electron paramagnetic resonance (EPR) spectroscopy studies have demonstrated that both iron (II) and copper (II) complexes of BPYTA are effective at quenching this radical. nih.gov For instance, at a concentration of 200 µM, the copper complex of BPYTA (BPYTA-Cu) was shown to destroy 78% of the R2 tyrosyl radical after just five minutes of contact, an efficacy comparable to that of the iron complex (BPYTA-Fe), which achieved 73% destruction under the same conditions. nih.gov This rapid destruction of the radical halts the enzymatic process, as the radical is indispensable for the reduction of ribonucleotides to deoxyribonucleotides.

Role of Metal Chelation in Modulating Enzyme Activity

Metal chelation is fundamental to the inhibitory activity of BPYTA against ribonucleotide reductase. The compound itself is a chelating agent, and its ability to inhibit the enzyme is observed almost exclusively when it forms a complex with a transition metal, such as iron or copper. nih.gov

Table 1: Comparison of BPYTA-Metal Complex Activity on Ribonucleotide Reductase R2 Subunit

| Complex | Molar Ratio (BPYTA:Metal) | Concentration | Tyrosyl Radical Destruction | Reference |

|---|---|---|---|---|

| BPYTA-Fe | 2:1 | 200 µM | 73% | nih.gov |

| BPYTA-Cu | 1:1 (stable as 2:1 at pH 7.5) | 200 µM | 78% | nih.gov |

Molecular Binding and Interaction with Biomacromolecules

Beyond enzyme inhibition, the interactions of this compound with other vital biomacromolecules like DNA and proteins are critical to its biological profile. These interactions are typically studied using various spectroscopic techniques to determine binding modes and affinities.

DNA Interaction Studies

While specific DNA binding studies for this compound are not extensively detailed in the literature, the behavior of the parent 2,2'-bipyridine (B1663995) scaffold, particularly when complexed with metal ions like ruthenium, provides significant insight. These complexes are known to bind to DNA through several modes:

Intercalation: Where the planar aromatic ligand inserts between the base pairs of the DNA double helix.

Groove Binding: Where the complex sits (B43327) within the minor or major groove of DNA.

Electrostatic Interactions: Where the positively charged metal complex interacts with the negatively charged phosphate (B84403) backbone of DNA.

The specific mode of binding is often determined by the nature of the ancillary ligands attached to the metal-bipyridine core. For many bipyridine complexes, binding is primarily non-covalent.

Protein Binding Mechanisms (e.g., Bovine Serum Albumin)

Serum albumins, such as Bovine Serum Albumin (BSA), are major transport proteins in the bloodstream and serve as models for studying drug-protein interactions. The binding of small molecules to BSA can be investigated through fluorescence quenching experiments. The intrinsic fluorescence of BSA, primarily from its tryptophan residues, is quenched upon the formation of a complex with a binding molecule.

For heterocyclic compounds similar to BPYTA, this quenching is often a static process, meaning it results from the formation of a stable ground-state complex between the protein and the molecule. nih.gov Thermodynamic parameters derived from these studies, such as the binding constant (Kb), enthalpy change (ΔH), and entropy change (ΔS), reveal the nature of the interaction. For many related compounds, binding is a spontaneous process driven by hydrophobic forces and hydrogen bonding. nih.gov Site marker experiments often indicate that such molecules bind to specific locations, such as Site I in the subdomain IIA of BSA. nih.govtandfonline.com

Table 2: Representative Binding Parameters for the Interaction of a Heterocyclic Compound (Roflumilast) with Bovine Serum Albumin (BSA)

Note: This data is for Roflumilast and is presented to illustrate the typical binding characteristics studied for related molecular structures, as specific data for this compound was not available.

| Parameter | Value | Indication | Reference |

|---|---|---|---|

| Binding Constant (Kb) at 298 K | 1.15 x 104 L·mol-1 | Moderate binding affinity | nih.gov |

| Number of Binding Sites (n) | ~1 | 1:1 binding stoichiometry | nih.gov |

| Enthalpy Change (ΔH) | +19.95 kJ·mol-1 | Interaction is primarily driven by hydrophobic forces | nih.gov |

| Entropy Change (ΔS) | +145.7 J·mol-1·K-1 | nih.gov | |

| Gibbs Free Energy (ΔG) at 298 K | -23.44 kJ·mol-1 | The binding process is spontaneous | nih.gov |

Spectroscopic Probes for Molecular Interactions

A variety of spectroscopic techniques are indispensable for probing the molecular interactions between BPYTA and biomacromolecules.

Fluorescence Spectroscopy: This is a primary tool for studying protein binding. By exciting the tryptophan residues of a protein like BSA and measuring the quenching of their fluorescence emission upon addition of the compound, one can determine binding constants, the number of binding sites, and the quenching mechanism (static or dynamic). nih.gov

Synchronous Fluorescence Spectroscopy: By scanning both excitation and emission wavelengths simultaneously with a constant offset (Δλ), this technique can provide specific information about the microenvironment around chromophores. A Δλ of 60 nm is specific for tryptophan residues, and a shift in the emission maximum can indicate changes in the polarity around these residues upon ligand binding. nih.gov

UV-Visible (UV-Vis) Absorption Spectroscopy: This method is used to detect the formation of a ground-state complex between a protein and a ligand, which supports a static quenching mechanism. Changes in the protein's absorption spectrum can also indicate conformational alterations. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate changes in the secondary structure of a protein upon interaction with a ligand. The far-UV region (190-250 nm) provides information on the protein's α-helical content, which may be altered during the binding process. tandfonline.com

Structure-Activity Relationship Investigations at the Molecular Target Level

The structure-activity relationship (SAR) of this compound and its derivatives as inhibitors of ribonucleotide reductase is a key area of research to understand the features essential for its biological activity. The primary molecular target of BPYTA is the R2 subunit of ribonucleotide reductase. nih.govdoi.org The inhibitory action is not from the compound alone but from its metal complexes.

The active form of BPYTA is its iron(II) chelate, [BPYTA-Fe(II)], which forms at a molar ratio of 2:1. doi.org This complex is responsible for the destruction of the essential tyrosyl free radical within the R2 subunit of RR, thereby inhibiting the enzyme's function. doi.org Similarly, the copper(II) complex of BPYTA, [BPYTA-Cu(II)], formed at a 2:1 molar ratio, also demonstrates antiproliferative activity and can destroy the R2 tyrosyl radical. doi.org

Detailed SAR studies on a broad series of BPYTA analogs are not extensively available in the public domain. However, general principles for thiosemicarbazones, a class of compounds to which BPYTA is related, provide insights into the structural requirements for ribonucleotide reductase inhibition. For these types of inhibitors, the nitrogen atom of the pyridine (B92270) ring and the imine, oxo, and thio atoms of the thiosemicarbazone or semicarbazone moieties are crucial for forming coordination complexes with metal ions like iron. nih.gov The flexibility and polar characteristics of the thiosemicarbazone region are also important as they facilitate the coordination with the metal ion present in the active site of the RR enzyme. nih.gov Furthermore, aromatic rings within the inhibitor molecule can interact with tyrosine residues in the enzyme's active site. nih.gov

While specific quantitative data on a series of BPYTA analogs is limited, the known information emphasizes the central role of the bipyridyl and carbothioamide functionalities in chelating the metal ion, which is the ultimate effector of the enzyme inhibition. The nature of the chelated metal ion also influences the biological effect. For instance, while both iron and copper complexes of BPYTA inhibit ribonucleotide reductase, the copper complex is suggested to have additional intracellular targets. doi.org

Advanced Applications and Future Research Directions Non Clinical

Catalytic Applications in Organic Transformations and Electrochemistry

The 2,2'-bipyridine (B1663995) (bpy) framework is a cornerstone in coordination chemistry and catalysis, forming stable complexes with a vast array of transition metals. These complexes are pivotal in facilitating a wide range of organic transformations and electrochemical processes. While specific catalytic applications of BPYTA are not yet extensively documented, its inherent properties as a substituted bipyridine ligand suggest significant potential.

The introduction of substituents onto the bipyridine ring, as seen in BPYTA, can profoundly influence the properties of the resulting metal complexes. For instance, substituents can alter the steric and electronic environment of the metal center, thereby fine-tuning the catalytic activity and selectivity. Research on nickel complexes with substituted bipyridine ligands has demonstrated that modifications at the 6 and 6'-positions impact the stability and reactivity of the catalytic species in cross-electrophile coupling reactions. nih.gov Specifically, bulky substituents can stabilize lower oxidation states of the metal, a crucial factor in many catalytic cycles. nih.gov

The carbothioamide group in BPYTA can act as an additional coordination site or be chemically modified to anchor the catalyst to a support, paving the way for heterogeneous catalysis. The electrochemical behavior of metal complexes is also highly dependent on the ligand structure. Studies on ruthenium-carborane complexes with 2,2'-bipyridine derivatives have shown that the electronic properties of the bipyridine ligand influence the redox potentials of the metal center. nih.gov The electron-donating or -withdrawing nature of the substituent can shift the oxidation and reduction potentials, which is critical for designing electrocatalysts for processes like CO2 reduction or water splitting.

Table 1: Potential Catalytic Applications of 2,2'-Bipyridyl-6-carbothioamide Metal Complexes

| Catalytic Application | Potential Role of BPYTA Ligand | Relevant Metal Centers |

| Cross-Coupling Reactions | Tuning catalyst activity and selectivity through steric and electronic effects. | Nickel, Palladium |

| Electrocatalytic CO2 Reduction | Modifying the redox potential of the metal center to enhance efficiency and selectivity. | Rhenium, Ruthenium |

| Water Oxidation Catalysis | Stabilizing high-valent metal-oxo species. | Ruthenium, Iridium |

| Polymerization Reactions | Controlling polymer chain growth and architecture. | Nickel, Iron |

Future research is anticipated to focus on the synthesis and characterization of various metal complexes of BPYTA and the evaluation of their catalytic performance in a range of organic transformations and electrochemical systems.

Development in Material Science (e.g., Photoluminescent Materials, Supramolecular Assemblies)

The development of novel materials with tailored optical and electronic properties is a major focus of modern material science. Bipyridine-containing compounds are integral to the design of photoluminescent materials and the construction of complex supramolecular assemblies. The incorporation of BPYTA into such materials could lead to new functionalities.

Lanthanide complexes with 2,2'-bipyridine derivatives are known for their strong luminescence. mdpi.com The bipyridine ligand acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The carbothioamide group in BPYTA could be used to further modify the photophysical properties or to link the luminescent complex to other molecules or materials. For example, lanthanide complexes with TEMPO-appended 2,2'-bipyridine ligands have been designed as "turn-on" luminescent probes. mdpi.com

In the realm of supramolecular assemblies, bipyridine ligands are fundamental building blocks for creating intricate, self-assembled structures such as molecular polygons and polyhedra through coordination with metal ions. nih.gov These structures have potential applications in areas like molecular recognition, encapsulation, and catalysis. The specific geometry and functionality of the BPYTA ligand could direct the self-assembly process to form unique supramolecular architectures.

Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to the design of complex and functional chemical systems. The 2,2'-bipyridine unit is a versatile component in supramolecular chemistry due to its well-defined coordination geometry with metal ions, leading to the predictable formation of self-assembled structures.

The self-assembly of bipyridyl-based ligands with metal ions can lead to the formation of discrete metallosupramolecular architectures. nih.gov The carbothioamide group of BPYTA introduces the possibility of forming additional non-covalent interactions, such as hydrogen bonding, which can play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular structures. The ability of amide and urea (B33335) groups to form strong hydrogen bonds has been exploited to create robust supramolecular gels. mdpi.com Similarly, the thioamide group in BPYTA could participate in hydrogen bonding networks, leading to the formation of gels or other ordered assemblies.

The interaction of BPYTA with different metal ions can also lead to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials are of great interest due to their porosity and potential applications in gas storage, separation, and catalysis.

Chemical Sensing and Analytical Applications (e.g., Metal Ion Sequestration)

The ability of this compound to act as a chelating agent for metal ions is a key property that can be harnessed for chemical sensing and analytical applications. The bipyridine moiety provides a strong binding site for a variety of metal ions, and the presence of the carbothioamide group can enhance the selectivity and sensitivity of the ligand.

A notable study has demonstrated the differential biochemical effects of the copper(II) and iron(II) complexes of BPYTA. nih.gov This suggests that BPYTA can not only bind to different metal ions but also that the resulting complexes can have distinct properties and activities. This differential behavior is fundamental to the development of selective sensors. For instance, the formation of a metal complex with BPYTA could lead to a change in color (colorimetric sensing) or fluorescence (fluorometric sensing), allowing for the visual or instrumental detection of the target metal ion.

Table 2: Comparison of BPYTA-Metal Complexes

| Metal Ion | Molar Ratio (BPYTA:Metal) | Stability at pH 7.5 | Key Finding | Citation |

| Copper(II) | 1:1 and 2:1 | Stable | The copper(II) complex exhibits distinct biochemical effects compared to the iron(II) complex. | nih.gov |

| Iron(II) | 2:1 | - | The iron(II) complex is required for the inhibition of the R2 subunit of ribonucleotide reductase. | nih.gov |

The chelating properties of BPYTA also make it a potential candidate for metal ion sequestration. This could be valuable in environmental remediation for the removal of toxic heavy metal ions from water or in biological systems to control the concentration of specific metal ions. Future research could focus on immobilizing BPYTA on a solid support to create a reusable material for metal ion extraction.

Exploration in Photochemistry and Photophysics (e.g., Photosensitizers)

The photochemistry and photophysics of 2,2'-bipyridine complexes, particularly those of ruthenium(II), have been extensively studied due to their applications in solar energy conversion, photodynamic therapy, and photocatalysis. nih.govmdpi.com These complexes possess a metal-to-ligand charge transfer (MLCT) excited state that is responsible for their rich photochemical and photophysical properties.

While the specific photochemical and photophysical properties of BPYTA have not been extensively reported, its structural similarity to other bipyridine ligands suggests that its metal complexes could also exhibit interesting photoactive behavior. The carbothioamide group could influence the energy levels of the molecular orbitals involved in the MLCT transition, thereby tuning the absorption and emission properties of the complex. This could be advantageous in the design of photosensitizers for specific applications. For example, in photodynamic therapy, it is desirable to have a photosensitizer that absorbs light in the "phototherapeutic window" where biological tissues are most transparent.

Ruthenium(II) complexes containing 2,2'-bipyridine ligands have been shown to produce reactive oxygen species (ROS) upon irradiation with light, which is the basis for their use as photosensitizers in photodynamic therapy. nih.gov The nature of the substituents on the bipyridine ligands can affect the efficiency of ROS generation. Therefore, the BPYTA ligand could be used to develop new and more effective photosensitizers.

Furthermore, the carbothioamide group could be used to attach the photosensitizer to a targeting moiety, such as an antibody or a peptide, to deliver it specifically to cancer cells, thereby reducing side effects. The exploration of the photochemistry and photophysics of BPYTA and its metal complexes is a promising area for future research with potential applications in medicine and solar energy conversion.

Q & A

Q. What are the established methods for synthesizing and characterizing BPYTA?

BPYTA is synthesized via condensation reactions between 2,2'-bipyridine-6-carboxylic acid derivatives and thioamide precursors. Key steps include:

- Synthesis : Reacting 6-cyano-2,2'-bipyridine with hydrogen sulfide under controlled pH and temperature to form the thioamide group .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm the thioamide proton environment (δ 10.2–11.5 ppm for -NH-C=S) and mass spectrometry (ESI-MS) for molecular ion verification. Crystallographic data (e.g., CCDC) can resolve coordination geometry in metal complexes .

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) ensures ≥95% purity .

Q. How does BPYTA inhibit ribonucleotide reductase (RNR) activity in tumor cells?

BPYTA chelates iron(II) ions, disrupting the RNR R2 subunit’s tyrosyl radical required for DNA synthesis. This depletes dNTP pools, as shown by:

- dNTP Quantification : HPLC analysis of cellular extracts treated with 10 µM BPYTA reveals a 60–70% reduction in dCTP/dTTP levels after 24 hours .

- Control Experiments : Co-treatment with deoxyribonucleosides (e.g., dCyd, dThd) partially rescues DNA synthesis, confirming RNR-specific targeting .

Advanced Research Questions

Q. How do redox-active metal complexes of BPYTA (e.g., Cu(II) vs. Fe(II)) differ in their antitumor mechanisms?

The metal center dictates redox behavior and cytotoxicity:

- Fe(II)-BPYTA : Primarily inhibits RNR via iron chelation, with minimal ROS generation.

- Cu(II)-BPYTA : Generates reactive oxygen species (ROS) via Fenton-like reactions, causing oxidative DNA damage. Electrochemical studies show a Cu(II)/Cu(I) redox potential of +0.32 V (vs. SHE), enabling ascorbate-driven ROS production .

- Table 1 : Comparison of Fe(II)- and Cu(II)-BPYTA Complexes

| Parameter | Fe(II)-BPYTA | Cu(II)-BPYTA |

|---|---|---|

| IC50 (HeLa cells) | 8.2 ± 1.1 µM | 5.3 ± 0.9 µM |

| ROS Production (DCF-DA) | 1.2-fold increase | 3.5-fold increase |

| RNR Inhibition (%) | 75% | 30% |

| Data sourced from Nocentini & Barzi (1996) and Jungwirth et al. (2014) . |

Q. How can researchers resolve contradictions in reported mechanisms of BPYTA-induced cytotoxicity?

Discrepancies arise from cell type-specific responses and experimental conditions:

- Case Study : In Jurkat cells, BPYTA-Fe(II) shows stronger RNR inhibition, while in A549 cells, BPYTA-Cu(II) dominates via ROS.

- Methodological Adjustments :

- Use siRNA knockdown of RNR subunits to isolate RNR-dependent effects.

- Measure glutathione (GSH) levels (Ellman’s assay) to assess cellular redox buffering capacity .

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare variance across cell lines .

Q. What experimental designs are optimal for studying BPYTA’s redox interactions in vivo?

- Animal Models : Use xenograft mice with tumors expressing redox-sensitive reporters (e.g., HyPer for H2O2).

- Dosage : Administer 5 mg/kg BPYTA-Cu(II) intravenously; monitor tumor volume and plasma GSH/GSSG ratios weekly.

- Controls : Include metal-free BPYTA and Cu(II) alone to distinguish chelation-specific effects .

Q. How does BPYTA synergize with other anticancer agents (e.g., hydroxyurea)?

- Synergy Screening : Conduct combination index (CI) assays using the Chou-Talalay method. BPYTA (2 µM) + hydroxyurea (100 µM) yields CI = 0.45 (synergistic).

- Mechanistic Insight : Hydroxyurea depletes dATP, while BPYTA targets dCTP/dTTP, creating a "dNTP crisis" .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.